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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779818 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with information to understand the poor tolerability observed with Aprutumab
Ixadotin. The following troubleshooting guides and frequently asked questions (FAQs) address

specific issues encountered during its clinical development.

Frequently Asked Questions (FAQs)
Q1: What is Aprutumab Ixadotin and what is its mechanism of action?

Aprutumab Ixadotin (also known as BAY 1187982) is an antibody-drug conjugate (ADC)

designed to target Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] It consists of a fully

human anti-FGFR2 monoclonal antibody, Aprutumab, linked to a novel auristatin-based

payload (an Auristatin W derivative) via a non-cleavable linker.[3] The intended mechanism of

action involves the binding of the ADC to FGFR2 on tumor cells, leading to internalization and

subsequent release of the cytotoxic payload, which induces cell death.[4] Preclinical studies

showed that Aprutumab Ixadotin had low nanomolar potency and that its cytotoxic effects

correlated with high FGFR2 expression.[5]

Q2: Why was the clinical development of Aprutumab Ixadotin terminated early?

The first-in-human Phase I clinical trial (NCT02368951) was terminated early due to the poor

tolerability of Aprutumab Ixadotin.[6][7] The maximum tolerated dose (MTD) was determined

to be 0.2 mg/kg, which was considered below the therapeutic threshold that had been

estimated from preclinical studies.[6][7]
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Q3: What were the major toxicities observed with Aprutumab Ixadotin?

The primary safety concerns and dose-limiting toxicities (DLTs) observed in the Phase I trial

were:

Thrombocytopenia: A significant decrease in platelet count was a common and dose-limiting

toxicity.[6][7]

Proteinuria and Nephrotic Syndrome: The development of excess protein in the urine,

sometimes leading to nephrotic syndrome, was a notable and concerning adverse event.[6]

This is not a commonly reported toxicity for other ADCs.[6]

Corneal Epithelial Microcysts: Ocular toxicity, specifically the formation of microcysts in the

corneal epithelium, was another dose-limiting factor.[6][7][8]

Elevated Liver Enzymes: Increased levels of aspartate aminotransferase (AST) and alanine

aminotransferase (ALT) were frequently observed.[6]

Troubleshooting Guides for Experimental Work
This section provides guidance for researchers investigating the toxicities associated with

Aprutumab Ixadotin or similar FGFR2-targeting ADCs.

Issue 1: Unexpectedly high levels of proteinuria and signs of nephrotoxicity in animal models.

Possible Cause: The toxicity may be specific to the Aprutumab Ixadotin construct,

potentially due to on-target, off-tumor toxicity in the kidneys where FGFR2 may be

expressed, or off-target toxicity of the payload or the entire ADC. The link between d-dimer

elevation and kidney damage leading to nephrotic syndrome was also noted in the clinical

trial.[6]

Troubleshooting Steps:

Assess FGFR2 Expression in Renal Tissue: Perform immunohistochemistry (IHC) or other

protein expression analysis on kidney tissues from your animal model to determine the

level of FGFR2 expression.
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Evaluate ADC Accumulation: Conduct biodistribution studies using a labeled version of the

ADC to determine if it accumulates in the kidneys.

Monitor Renal Function Markers: In addition to proteinuria, monitor serum creatinine,

blood urea nitrogen (BUN), and d-dimer levels to get a comprehensive picture of kidney

function and potential coagulopathy.

Histopathological Analysis: Perform detailed histopathological examination of kidney

tissues to identify specific structural damage.

Issue 2: Observation of ocular toxicities, such as corneal abnormalities, in preclinical studies.

Possible Cause: The payload, an auristatin derivative, may be contributing to this toxicity.

Ocular adverse events are a known class effect for some ADCs.[8] The mechanism could be

related to off-target uptake in corneal epithelial cells.

Troubleshooting Steps:

Detailed Ocular Examinations: Conduct regular and thorough slit-lamp examinations and

other ophthalmic assessments in study animals.

Dose De-escalation Studies: Determine the dose-response relationship for the ocular

toxicity to identify a potential therapeutic window.

Alternative Payloads: If developing a new ADC, consider payloads with a different toxicity

profile that are less associated with ocular side effects.

Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I clinical trial of

Aprutumab Ixadotin.

Table 1: Dose Escalation Cohorts and Patient Distribution
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Dose Cohort
Aprutumab Ixadotin Dose
(mg/kg)

Number of Patients

1 0.1 3

2 0.2 3

3 0.4 4

4 0.8 6

5 1.3 4

Total 20

Data sourced from the first-in-human Phase I study.[6][7]

Table 2: Summary of Most Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event Percentage of Patients

Increased AST 60%

Thrombocytopenia 50%

Data reflects the percentage of patients experiencing these TEAEs across all dose cohorts.[6]

Table 3: Grade ≥ 3 Drug-Related Adverse Events

Adverse Event

Anemia

Aspartate Aminotransferase Increase

Proteinuria

Thrombocytopenia

These were the most common severe adverse events considered to be related to the study

drug.[6][7]
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Experimental Protocols
The clinical investigation of Aprutumab Ixadotin was conducted as a Phase I, open-label,

multicenter, dose-escalation trial (NCT02368951).[6][7][9]

Patient Population: Patients with advanced solid tumors known to be FGFR2-positive.[6]

Dosing Regimen: Aprutumab Ixadotin was administered intravenously on Day 1 of a 21-

day cycle.[7]

Primary Endpoints: The primary objectives were to evaluate the safety, tolerability, and

determine the maximum tolerated dose (MTD) of Aprutumab Ixadotin.[6][7]

Secondary Endpoints: Secondary objectives included assessing the pharmacokinetic profile

and preliminary anti-tumor activity.[6][7]

Visualizations
Diagram 1: Proposed Mechanism of Action of Aprutumab Ixadotin
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Caption: Mechanism of action for Aprutumab Ixadotin.

Diagram 2: Troubleshooting Workflow for Investigating Nephrotoxicity
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Caption: Troubleshooting workflow for nephrotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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